molecular formula C5H12Cl2N2 B6353798 5-Chloropentanamidine hydrochloride CAS No. 164982-33-6

5-Chloropentanamidine hydrochloride

Cat. No. B6353798
CAS RN: 164982-33-6
M. Wt: 171.07 g/mol
InChI Key: BAJPWIBKQWCPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloropentanamidine hydrochloride, also known as 5-Chloro-pentan-2-amine hydrochloride, is an organic compound that was first synthesized in 1954 by chemists from the University of Melbourne. It is a white powder that is soluble in water, and it has a variety of uses in scientific research.

Scientific Research Applications

5-Chloropentanamidine hydrochloride has a variety of uses in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a reagent for the determination of trace metals. It has also been used as a reagent in the synthesis of heterocyclic compounds, as a reagent for the determination of amino acids, and as a reagent for the determination of sugars and carbohydrates.

Mechanism of Action

The mechanism of action of 5-Chloropentanamidine hydrochloride is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It is also believed to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids.
Biochemical and Physiological Effects
5-Chloropentanamidine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been shown to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids. In addition, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins, DNA, and RNA.

Advantages and Limitations for Lab Experiments

5-Chloropentanamidine hydrochloride has several advantages and limitations for lab experiments. One of the main advantages is its low toxicity, making it a safe reagent for use in laboratory experiments. Additionally, it is relatively inexpensive and easily available. However, it is not very soluble in organic solvents, making it difficult to use in some experiments.

Future Directions

There are a variety of potential future directions for the use of 5-Chloropentanamidine hydrochloride. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of the compound. Furthermore, research could be conducted to explore potential applications for the compound in drug development and medical treatments. Finally, research could be conducted to explore potential applications for the compound in agricultural and industrial settings.

Synthesis Methods

5-Chloropentanamidine hydrochloride is synthesized through a two-step process. The first step involves the reaction of 5-chloropentan-2-amine with hydrochloric acid, yielding 5-chloropentanamidine hydrochloride. The second step involves the reaction of 5-chloropentanamidine hydrochloride with sodium hydroxide, yielding 5-chloropentanamidine dihydrochloride. The overall reaction is as follows:
5-chloropentan-2-amine + HCl → 5-chloropentanamidine hydrochloride
5-chloropentanamidine hydrochloride + NaOH → 5-chloropentanamidine dihydrochloride

properties

IUPAC Name

5-chloropentanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClN2.ClH/c6-4-2-1-3-5(7)8;/h1-4H2,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJPWIBKQWCPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropentanamidine hydrochloride

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